7-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione
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Overview
Description
7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE is a complex organic compound that features a unique combination of benzodioxole, thiazole, and pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone.
Pyridine Ring Construction: The pyridine ring is constructed through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets. These targets may include enzymes involved in cell signaling pathways, receptors on cell surfaces, and DNA or RNA molecules. The compound may exert its effects by inhibiting enzyme activity, blocking receptor binding, or interfering with nucleic acid function .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and are known for their anticancer activity.
Thiazole Derivatives: Compounds with thiazole rings are widely studied for their antimicrobial and anticancer properties.
Pyridine Derivatives: Pyridine-containing compounds are known for their broad range of biological activities, including anti-inflammatory and antimicrobial effects.
Uniqueness
7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE is unique due to its combination of benzodioxole, thiazole, and pyridine moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H18N2O5S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
7-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione |
InChI |
InChI=1S/C21H18N2O5S/c1-22-20-19(29-21(22)25)14(10-17(24)23(20)13-6-4-3-5-7-13)12-8-15(26-2)18-16(9-12)27-11-28-18/h3-9,14H,10-11H2,1-2H3 |
InChI Key |
REVZSRBEGFVOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2C3=CC=CC=C3)C4=CC5=C(C(=C4)OC)OCO5)SC1=O |
Origin of Product |
United States |
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